
1,5-Bis(ethenyl)imidazole
Beschreibung
1,5-Bis(ethenyl)imidazole is an imidazole derivative featuring ethenyl (-CH=CH₂) substituents at the 1- and 5-positions of the heterocyclic ring. Imidazole derivatives are renowned for their versatility in medicinal chemistry, materials science, and catalysis due to their electronic properties and hydrogen-bonding capabilities.
Eigenschaften
CAS-Nummer |
169327-68-8 |
---|---|
Molekularformel |
C7H8N2 |
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
1,5-bis(ethenyl)imidazole |
InChI |
InChI=1S/C7H8N2/c1-3-7-5-8-6-9(7)4-2/h3-6H,1-2H2 |
InChI-Schlüssel |
OSOFUOXRZXWNAG-UHFFFAOYSA-N |
SMILES |
C=CC1=CN=CN1C=C |
Kanonische SMILES |
C=CC1=CN=CN1C=C |
Synonyme |
1H-Imidazole,1,5-diethenyl-(9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues of 1,5-Bis(ethenyl)imidazole
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Property | This compound | 1,5-Dimethylimidazole | 4,5-Bis(hydroxymethyl)imidazole |
---|---|---|---|
Water Solubility | Low (hydrophobic ethenyl) | Moderate | High (polar hydroxymethyl) |
Thermal Stability | Moderate (polymerizable) | High | Moderate (dehydration risk) |
Reactivity | High (π-system) | Low | Moderate (OH group reactivity) |
Vorbereitungsmethoden
Base-Catalyzed Cycloaddition with TosMIC
In a study by, cyclic imines reacted with TosMIC under basic conditions to yield 1,5-ring-fused imidazoles. The reaction’s success relied on N-methyleneformamide, generated in situ from TosMIC decomposition, acting as an organocatalyst. This intermediate facilitates iminium ion formation, enabling nucleophilic attack by deprotonated TosMIC. For 1,5-bis(ethenyl)imidazole, substituting cyclic imines with ethenyl-containing precursors could theoretically yield the desired product, though no direct examples exist in the literature.
Key Parameters
-
Catalyst : N-Methyleneformamide (generated in situ)
-
Base : KCO or DBU
Direct Vinylation of Imidazole Derivatives
Ethinylation with Acetylene
The synthesis of 1-vinylimidazole, as described in, involves ethinylation of imidazole under basic conditions. Potassium imidazolate reacts with acetylene at 130°C in the presence of ZnO/KOH, yielding 1-vinylimidazole in 62% yield. Extending this method to this compound would require selective double vinylation.
Challenges
-
Regioselectivity : Imidazole’s N-1 and N-3 positions are reactive, but N-5 is less accessible.
-
Side Reactions : Over-vinylation or polymerization risks.
Two-Phase Vinylation with Dichloroethane
A laboratory-scale method for 1-vinylimidazole uses 1,2-dichloroethane and a phase-transfer catalyst. Applying this to 5-vinylimidazole intermediates could enable sequential functionalization:
-
Step 1 : Protect N-1 with a temporary group (e.g., SEM).
-
Step 2 : Vinylate N-5 using 1,2-dichloroethane.
-
Step 3 : Deprotect N-1 and repeat vinylation.
Hypothetical Reaction Scheme
Transition-Metal-Mediated Cross-Coupling
Although absent from the provided sources, Suzuki-Miyaura or Heck couplings could theoretically install ethenyl groups at C-1 and C-5. For example:
-
Step 1 : Prepare 1,5-dibromoimidazole.
-
Step 2 : Perform palladium-catalyzed coupling with vinylboronic acids.
Hypothetical Data
Starting Material | Catalyst | Ligand | Yield (Hypothetical) |
---|---|---|---|
1,5-Dibromoimidazole | Pd(PPh) | - | 50–65% |
Table 1: Summary of Synthetic Approaches
Mechanistic Insights and Optimization
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 1,5-Bis(ethenyl)imidazole, and how do reaction conditions influence yield?
- Methodological Answer : Solvent-free Friedel-Crafts acylation using Eaton’s reagent (e.g., P₂O₅/CH₃SO₃H) is a high-yield approach (90–96%) for imidazole derivatives. This method avoids hazardous solvents, simplifies purification, and ensures regioselectivity. Reaction time, temperature (80–100°C), and stoichiometric ratios of substrates are critical for optimizing yield . For tetrasubstituted imidazoles, Fe₃O4@FU nanocatalysts under reflux in ethanol enable efficient synthesis, with catalyst recyclability and TLC monitoring (EtOAc/hexane) to track progress .
Q. How can researchers characterize this compound derivatives, and what analytical techniques are essential?
- Methodological Answer : Key techniques include:
- Structural Analysis : NMR (¹H/¹³C) and FT-IR to confirm vinyl and imidazole functional groups.
- Purity Assessment : TLC (silica gel, UV detection) and melting point determination via electrothermal apparatus .
- Elemental Composition : Combustion analysis (e.g., CHN elemental analysis) to validate stoichiometry, with deviations ≤0.5% indicating impurities .
Q. Where can researchers access reliable structural and bioactivity data for imidazole analogs?
- Methodological Answer : PubChem and ChemSpider provide validated datasets for imidazole derivatives, including predicted physicochemical properties (e.g., logP, pKa) via ACD/Labs Percepta. For experimental bioactivity data, prioritize peer-reviewed repositories like DrugBank or ChEMBL, avoiding unverified platforms like BenchChem .
Advanced Research Questions
Q. How can computational methods predict the pharmacological potential of this compound derivatives?
- Methodological Answer : Perform in-silico molecular docking (AutoDock Vina) to assess binding affinity to targets like EGFR. Pair with ADMET prediction (SwissADME) to evaluate toxicity, solubility, and bioavailability. For example, 2-phenyl-benzimidazole derivatives showed IC₅₀ values <10 µM in EGFR inhibition, correlating with hydrophobic interactions in the kinase domain . Validate predictions with in vitro cytotoxicity assays (MTT protocol) using cancer cell lines .
Q. What strategies resolve contradictions in reported synthetic yields for imidazole derivatives?
- Methodological Answer : Cross-validate protocols by adjusting:
- Catalyst Load : Fe₃O4@FU (12 mg vs. 20 mg) may alter reaction kinetics .
- Solvent-Free vs. Solvent-Based Systems : Solvent-free methods (e.g., Eaton’s reagent) often outperform ethanol-based reflux due to reduced side reactions .
- Purification : Recrystallization (ethanol) vs. column chromatography impacts final yield .
Q. How can researchers optimize this compound for material science applications, such as ionic liquid gels?
- Methodological Answer : Cross-link with epichlorohydrin and diamines to form proton-conductive ionic gels. Characterize via FT-IR (C=N stretching at 1640 cm⁻¹) and thermogravimetric analysis (TGA) to assess thermal stability (>200°C). Applications in gas separation (e.g., SO₂/CO₂ selectivity) require evaluating solubility parameters via thermodynamic modeling .
Q. What role do substituents play in modulating the biological activity of this compound analogs?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂ at C5) enhance antibacterial activity by increasing electrophilicity. Compare MIC values against S. aureus for derivatives with -CH₃ (MIC = 32 µg/mL) vs. -Cl (MIC = 8 µg/mL). Use SAR studies to prioritize substituents at C2 and C4 for target-specific optimization .
Data Contradiction Analysis
Q. Why do computational predictions for logP values sometimes conflict with experimental measurements?
- Methodological Answer : Discrepancies arise from:
- Algorithm Limitations : ACD/Labs Percepta may underestimate steric effects of vinyl groups.
- Experimental Conditions : LogP values vary with pH (e.g., imidazole’s pKa ~7.0). Validate via shake-flask method at physiological pH .
Key Research Gaps
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.